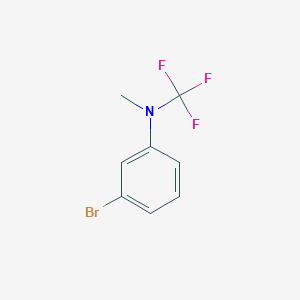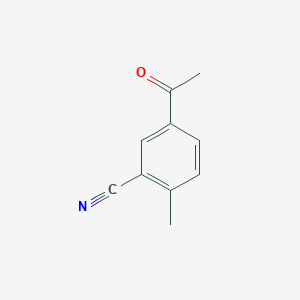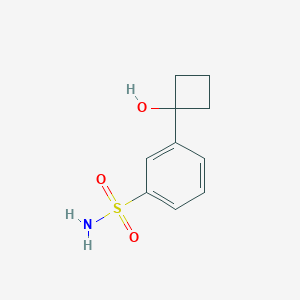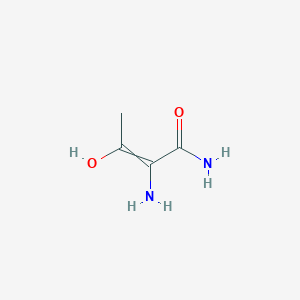
2-Amino-3-hydroxybut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-hydroxybut-2-enamide is an organic compound with the molecular formula C₄H₈N₂O₂. It is also known by its synonyms, such as 2-amino-3-hydroxycrotonamide . This compound is characterized by the presence of both an amino group and a hydroxyl group attached to a butenamide backbone.
Preparation Methods
The synthesis of 2-amino-3-hydroxybut-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-3-hydroxybut-2-enoic acid with ammonia or an amine under appropriate conditions . Another approach is the direct synthesis of enamides via electrophilic activation of amides, which employs reagents such as lithium hexamethyldisilazide (LiHMDS) and triflic anhydride . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-3-hydroxybut-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-3-hydroxybut-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-amino-3-hydroxybut-2-enamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as dihydroorotate dehydrogenase, which plays a role in pyrimidine biosynthesis . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby inhibiting its activity and affecting the associated metabolic pathways .
Comparison with Similar Compounds
2-Amino-3-hydroxybut-2-enamide can be compared with other similar compounds, such as:
2-Amino-3-hydroxybutanoic acid: Similar in structure but differs in the presence of a carboxylic acid group instead of an amide group.
2-Amino-3-hydroxycrotonic acid: Another related compound with a different functional group arrangement.
2-Amino-3-hydroxybut-2-enoic acid: Shares a similar backbone but has a carboxylic acid group instead of an amide group
Properties
CAS No. |
99939-19-2 |
|---|---|
Molecular Formula |
C4H8N2O2 |
Molecular Weight |
116.12 g/mol |
IUPAC Name |
2-amino-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C4H8N2O2/c1-2(7)3(5)4(6)8/h7H,5H2,1H3,(H2,6,8) |
InChI Key |
RRJBTAYCUNYVMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-Dihydropyrrolo[2,1-b]oxazol-5-yl)ethanone](/img/structure/B13964890.png)

![[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine](/img/structure/B13964895.png)
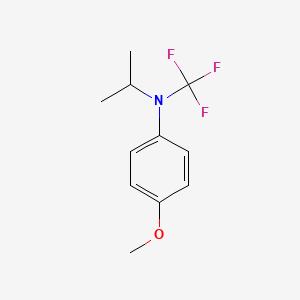
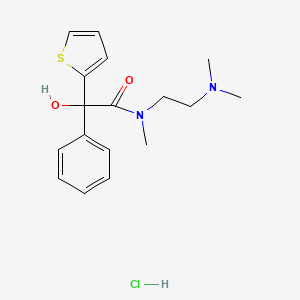
![4'-Methoxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B13964913.png)
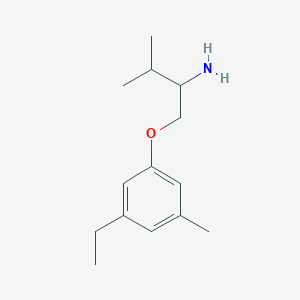
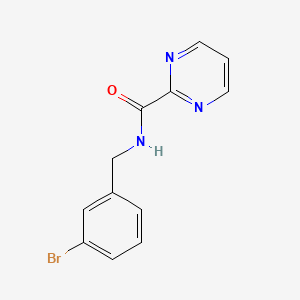
![1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13964925.png)

